Ethyl hydrogen glutarate
Overview
Description
It is a colorless to almost colorless liquid that is slightly soluble in water but soluble in organic solvents such as ethanol and ether . This compound is commonly used in organic synthesis and various industrial applications due to its versatile chemical properties.
Preparation Methods
Ethyl hydrogen glutarate is typically synthesized through the reaction of maleic anhydride with ethanol in the presence of an acidic catalyst . The reaction conditions generally involve heating the mixture to facilitate the esterification process. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the efficient conversion of reactants to the desired product.
Chemical Reactions Analysis
Ethyl hydrogen glutarate undergoes several types of chemical reactions, including:
Esterification: This compound can participate in esterification reactions, forming various esters when reacted with alcohols under acidic conditions.
Reduction: It can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl hydrogen glutarate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: This compound is employed in studies related to enzyme activity and metabolic pathways, particularly those involving esterases and hydrolases.
Industrial Applications: This compound is used as a plasticizer, solvent, and intermediate in the production of resins, coatings, and other materials.
Mechanism of Action
The mechanism of action of ethyl hydrogen glutarate involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to produce glutaric acid and ethanol, which can then participate in various metabolic processes. The compound’s ability to undergo esterification and hydrolysis reactions makes it a valuable tool in studying enzyme kinetics and metabolic pathways.
Comparison with Similar Compounds
Ethyl hydrogen glutarate is similar to other glutarate esters, such as diethyl glutarate and dimethyl glutarate. its unique properties, such as its ability to undergo selective hydrolysis and esterification reactions, make it distinct. Similar compounds include:
Diethyl glutarate: Another ester of glutaric acid, used in similar applications but with different reactivity and solubility properties.
Dimethyl glutarate: A methyl ester of glutaric acid, often used as a solvent and intermediate in organic synthesis.
This compound’s unique combination of solubility, reactivity, and versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
5-ethoxy-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-11-7(10)5-3-4-6(8)9/h2-5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMNBFURSYZQBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147865 | |
Record name | Ethyl hydrogen glutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070-62-8 | |
Record name | Monoethyl glutarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1070-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl hydrogen glutarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl hydrogen glutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl hydrogen glutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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